molecular formula C12H15ClN2 B2402727 [3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287340-44-5

[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No.: B2402727
CAS No.: 2287340-44-5
M. Wt: 222.72
InChI Key: BGOXEHXRODTGSB-UHFFFAOYSA-N
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Description

The compound “[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine” is a complex organic molecule. It contains a bicyclic pentane structure, which is a type of cycloalkane that consists of two three-membered rings . The compound also includes a hydrazine group, which is an organic compound with the formula NH2NH2 .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar structures often involves reactions such as nucleophilic addition or ring-opening reactions . For instance, P-centered nucleophiles reacting with bicyclobutanes have been used for the synthesis of cyclobutyl phosphines .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the bicyclic pentane and hydrazine groups. Bicyclic pentane is a four-membered carbocycle with a bridging C (1)-C (3) bond . Hydrazine is a simple pnictogen hydride, and is a powerful reducing agent .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse due to the presence of the reactive hydrazine group and the strained bicyclic pentane structure. These structures are highly strained, allowing them to participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .

Properties

IUPAC Name

[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c1-8-4-9(13)2-3-10(8)11-5-12(6-11,7-11)15-14/h2-4,15H,5-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOXEHXRODTGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C23CC(C2)(C3)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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